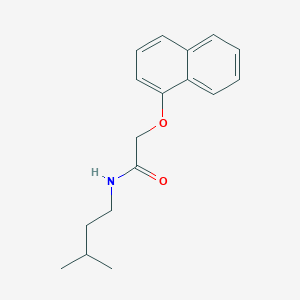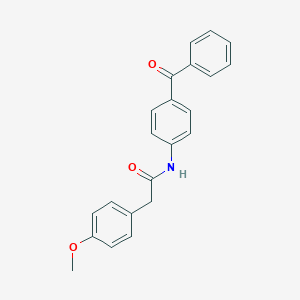![molecular formula C17H13Br2NO5 B290585 Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate, also known as DBMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBMI is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H12Br2N2O4.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate can inhibit tumor growth in mice and reduce the incidence of metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate in lab experiments include its high yield of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, the limitations of using Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate. These include:
1. Investigating the potential of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a therapeutic agent for the treatment of cancer.
2. Exploring the use of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a building block for the synthesis of novel materials with unique properties.
3. Studying the potential of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a sensor for detecting heavy metal ions in water.
4. Investigating the mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and identifying potential targets for its activity.
5. Conducting further studies on the toxicity of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and its potential side effects.
In conclusion, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and yields high purity product. The compound has been studied for its potential as an anticancer agent, a building block for novel materials, and a sensor for heavy metal ions. Further research is needed to fully understand the mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and its potential toxicity.
Synthesis Methods
The synthesis of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate involves the reaction between 2,5-dibromobenzoyl chloride and dimethyl isophthalate in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield after purification.
Scientific Research Applications
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields such as materials science, biomedicine, and environmental science. In materials science, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biomedicine, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In environmental science, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been studied for its potential use as a sensor for detecting heavy metal ions in water.
properties
Molecular Formula |
C17H13Br2NO5 |
|---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
dimethyl 5-[(2,5-dibromobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H13Br2NO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-8-11(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,21) |
InChI Key |
OMZKHZNTOMWKFB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)



![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)




